molecular formula C7H15NO2 B2514501 Methyl 2-amino-2-ethylbutanoate CAS No. 70974-26-4

Methyl 2-amino-2-ethylbutanoate

Cat. No. B2514501
CAS RN: 70974-26-4
M. Wt: 145.202
InChI Key: JATPQYOJRYBVGT-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-ethylbutanoate is a chemical compound that is structurally related to various esters and amino acid derivatives. While the provided papers do not directly discuss Methyl 2-amino-2-ethylbutanoate, they do provide insights into similar compounds, which can help infer some aspects of its chemistry. For instance, ethyl 2-methylbutanoate is an ester that contributes to fruit aroma in wines and apples, suggesting that Methyl 2-amino-2-ethylbutanoate may also have applications in flavor and fragrance industries .

Synthesis Analysis

The synthesis of related compounds involves various catalytic and chemical reactions. For example, ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate can be selectively reduced to form different products, including diamines and heterocycles, depending on the catalyst used . Similarly, ethyl 3-aminobut-2-enoates undergo regio- and stereoselective addition reactions to form chromanes . These methods could potentially be adapted for the synthesis of Methyl 2-amino-2-ethylbutanoate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods and X-ray diffraction analysis. For instance, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was studied using IR, Raman, NMR, and X-ray diffraction, providing detailed information on its geometric parameters and vibrational frequencies . These techniques could be employed to analyze the molecular structure of Methyl 2-amino-2-ethylbutanoate.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the formation of Schiff bases and the ability to participate in addition reactions. The Schiff base reaction modes of ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate demonstrate the compound's versatility in forming different structures . The addition of ethyl 3-aminobut-2-enoates to nitrochromenes results in the formation of chromanes with specific stereochemistry . These reactions provide a basis for understanding the potential reactivity of Methyl 2-amino-2-ethylbutanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related esters, such as their enantiomeric distribution, olfactory thresholds, and sensory impact, have been studied in the context of wine aroma. Ethyl 2-methylbutanoate and its enantiomers have been quantified in wines, and their sensory properties have been evaluated, indicating their significance in the overall aroma profile . These studies suggest that Methyl 2-amino-2-ethylbutanoate may also possess distinct sensory properties that could be relevant in food and beverage applications.

Scientific Research Applications

Biosynthesis in Fruits

Methyl 2-amino-2-ethylbutanoate and its related esters, particularly ethyl 2-methylbutanoate, are integral to the aroma of fruits, as demonstrated in studies with Red Delicious and Granny Smith apples. These compounds are products of biosynthetic pathways involving deuterium-labeled substrates, and their presence significantly influences the fruit's aroma profile. The study by Rowan et al. (1996) explored the biosynthetic origins and variations between apple cultivars in producing these aroma compounds (Rowan et al., 1996).

Chemical Synthesis and Structural Analysis

Ethyl 2-amino-2-ethylbutanoate and its derivatives play a crucial role in the field of chemical synthesis. Grigoryan et al. (2011) synthesized and studied the psychotropic activity of certain compounds derived from ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate. This research underscores the compound's significance in synthesizing complex molecules with potential pharmacological applications (Grigoryan et al., 2011). Additionally, Seebach and Estermann (1987) demonstrated the utility of dilithiated methyl- or ethyl-N-benzoyl-3-aminobutanoates in organic synthesis, providing methods to prepare enantiomerically pure 3-aminobutanoic acid derivatives, highlighting the compound's versatility in synthetic chemistry (Seebach & Estermann, 1987).

Aroma Compound Analysis in Fermented Foods

The study by Matheis, Granvogl, and Schieberle (2016) focused on the Ehrlich pathway, a century-old known enzymatic degradation pathway of amino acids leading to the formation of alcohols, aldehydes, and acids, which are key aroma compounds in fermented foods. Their research offers valuable insights into the enantiomeric ratios and quantitation of these compounds, contributing to the understanding of aroma compound formation in foods (Matheis, Granvogl, & Schieberle, 2016).

Safety And Hazards

The safety information for “Methyl 2-amino-2-ethylbutanoate” indicates that it is corrosive. The hazard statement is H314, which means it causes severe skin burns and eye damage .

properties

IUPAC Name

methyl 2-amino-2-ethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-7(8,5-2)6(9)10-3/h4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATPQYOJRYBVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-ethylbutanoate

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